An In-depth Technical Guide to 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole
An In-depth Technical Guide to 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole
This technical guide provides a comprehensive overview of the chemical entity 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole, including its structural and physical properties. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents a proposed synthetic route based on established methodologies for indazole synthesis. Furthermore, the broader significance of the indazole scaffold in medicinal chemistry is discussed, highlighting the diverse biological activities associated with this class of compounds.
Core Compound Properties
While detailed experimental data for 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is not extensively documented, the following table summarizes its fundamental chemical properties based on available information.[1][2][3][4][5]
| Property | Value | Source |
| Chemical Name | 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole | N/A |
| CAS Number | 1311197-86-0 | [1][2][4][5][6] |
| Molecular Formula | C₁₁H₁₁BrN₂ | [1] |
| Molecular Weight | 251.12 g/mol | [1] |
| Purity | ≥98% (as commercially available) | [1] |
| Appearance | Solid (inferred) | N/A |
| Storage | Room temperature | [1] |
Proposed Synthesis
A plausible synthetic route for 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole can be conceptualized through a multi-step process starting from a readily available substituted acetophenone. This proposed pathway is based on well-established reactions for the formation of the indazole core and subsequent functionalization.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(4-Bromo-2-nitrophenyl)ethan-1-one
To a solution of 1-(4-bromophenyl)ethan-1-one in concentrated sulfuric acid, fuming nitric acid is added dropwise at 0°C. The reaction mixture is stirred for several hours and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield 1-(4-bromo-2-nitrophenyl)ethan-1-one.
Step 2: Synthesis of 1-(4-Bromo-2-nitrophenyl)-3-cyclopropylpropane-1,3-dione
To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF), a solution of 1-(4-bromo-2-nitrophenyl)ethan-1-one in THF is added dropwise. The mixture is stirred at room temperature, followed by the dropwise addition of cyclopropanecarbonyl chloride. The reaction is then refluxed for several hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure.
Step 3: Synthesis of 6-Bromo-3-cyclopropyl-1H-indazole
A solution of 1-(4-bromo-2-nitrophenyl)-3-cyclopropylpropane-1,3-dione in ethanol is treated with hydrazine hydrate. The reaction mixture is heated at reflux for several hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 6-bromo-3-cyclopropyl-1H-indazole.
Step 4: Synthesis of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole
To a solution of 6-bromo-3-cyclopropyl-1H-indazole in anhydrous THF, sodium hydride is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of methyl iodide. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 6-bromo-3-cyclopropyl-1-methyl-1H-indazole.
The Indazole Scaffold in Drug Discovery
While specific biological data for 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is not available, the indazole core is a well-recognized "privileged scaffold" in medicinal chemistry. Its derivatives have been extensively investigated and have shown a wide range of pharmacological activities. This makes the title compound a molecule of interest for further biological evaluation.
Caption: The diverse biological activities of the indazole scaffold in drug discovery.
The indazole nucleus is a key component in several approved drugs and clinical candidates.[7][8][9][10] Its structural similarity to purines and indoles allows it to interact with a variety of biological targets. The diverse pharmacological profiles of indazole derivatives, including anticancer, anti-inflammatory, and antimicrobial activities, underscore the therapeutic potential of this heterocyclic system.[7][8][9][10] Therefore, 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole represents a promising candidate for screening in various drug discovery programs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1311197-86-0 CAS Manufactory [m.chemicalbook.com]
- 3. 6-Bromo-3-cyclopropyl-1-methylindazole - CAS:1311197-86-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. 6-Bromo-3-cyclopropyl-1-methylindazole | CAS 1311197-86-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 6-Bromo-3-cyclopropyl-1-methylindazole | 1311197-86-0 [chemicalbook.com]
- 6. echemhub.com [echemhub.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
